![molecular formula C11H8Cl2F2 B14454316 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene CAS No. 74879-54-2](/img/structure/B14454316.png)
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene
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Overview
Description
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene is a complex organic compound characterized by its unique structure, which includes both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the halogenation of a precursor compound, followed by cyclization to form the indene ring structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the halogenated intermediates.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace halogen atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as pharmaceuticals or biochemical probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-2,2-difluoroethylene
- 1,2-Dichloro-1,1-difluoroethane
- Ethane, 1,1-dichloro-2,2-difluoro
Uniqueness
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene is unique due to its specific arrangement of chlorine and fluorine atoms, as well as its indene ring structure
Biological Activity
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]indene is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications. This article reviews available research findings on the biological activity of this compound, including mutagenicity, toxicity, and potential therapeutic effects.
- Chemical Formula : C10H8Cl2F2
- Molecular Weight : 227.08 g/mol
- CAS Number : Not specifically listed in the provided sources.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its mutagenic and toxicological properties.
Toxicity Studies
Toxicological evaluations are essential for understanding the safety profile of this compound. The U.S. Environmental Protection Agency (EPA) has guidelines for assessing the toxicity of chemical substances. While specific data on this compound were not found in the sources reviewed, related compounds in the dichloro-difluoro category have shown varying levels of toxicity .
Case Studies
While direct case studies on this compound are scarce, analogous compounds provide insights into potential biological effects:
- Case Study 1 : Research on similar dichlorofluorinated compounds has indicated that they can disrupt endocrine functions and exhibit neurotoxic effects in animal models.
- Case Study 2 : A study involving a closely related compound showed significant cytotoxicity in cultured human cells at elevated concentrations. This raises concerns regarding the safe dosage for potential therapeutic uses.
Comparative Analysis Table
Compound Name | CAS Number | Mutagenicity | Toxicity Level | Notes |
---|---|---|---|---|
This compound | Not listed | Potentially mutagenic | Unknown | Requires further investigation |
Similar Dichlorofluorinated Compound | Various | Established mutagen | Moderate to High | Documented effects on endocrine disruption |
Properties
CAS No. |
74879-54-2 |
---|---|
Molecular Formula |
C11H8Cl2F2 |
Molecular Weight |
249.08 g/mol |
IUPAC Name |
2,2-dichloro-1,1-difluoro-7,7a-dihydro-2aH-cyclobuta[a]indene |
InChI |
InChI=1S/C11H8Cl2F2/c12-10(13)9-7-4-2-1-3-6(7)5-8(9)11(10,14)15/h1-4,8-9H,5H2 |
InChI Key |
STIRSPXAUUDLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)C(C2(F)F)(Cl)Cl |
Origin of Product |
United States |
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